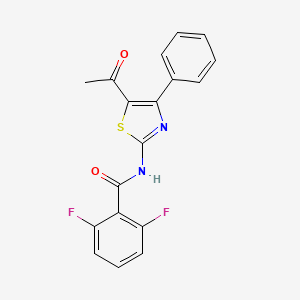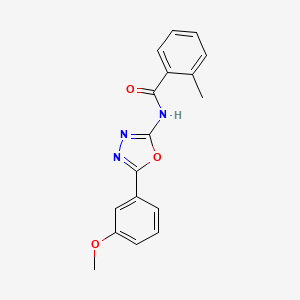
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzamide moiety, an oxadiazole ring, and a methoxyphenyl group. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate carboxylic acids or acid chlorides with amines to form the benzamide moiety . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide moiety, the oxadiazole ring, and the methoxyphenyl group. Techniques such as X-ray crystallography and NMR spectroscopy can be used to analyze the structure.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group might enhance its solubility in polar solvents .
科学的研究の応用
Antimicrobial Applications
One of the primary applications of compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is in antimicrobial activity. A study by Desai et al. (2013) synthesized derivatives incorporating the thiazole ring and evaluated them for antibacterial and antifungal activities, suggesting their potential therapeutic intervention against microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, Kaya et al. (2017) designed hydrazide and oxadiazole derivatives starting from 3-methoxyphenol, which exhibited significant antimicrobial activity against various bacteria and fungi, alongside promising antiproliferative activity against human tumor cell lines (Kaya et al., 2017).
Enzyme Inhibition and Therapeutic Potentials
Another research avenue is exploring the effects of bis-oxadiazole compounds on enzyme activities, such as those by Tomi et al. (2010), which showed activation on certain enzyme activities and inhibitory effects on others, indicating the potential for therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Chemotherapeutic Agents
The compound's applications extend to chemotherapeutic agents, with research by Kaya et al. (2017) showing compounds bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety having high inhibitory activity against tumor cell lines, indicating their potential as anticancer agents (Kaya et al., 2017).
Molecular Structure and Characterization
Research also focuses on the molecular structure and characterization of related compounds, as seen in the work by Karabulut et al. (2014), who prepared N-3-hydroxyphenyl-4-methoxybenzamide and conducted a detailed study on its molecular structure using X-ray diffraction and DFT calculations (Karabulut et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(23-17)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBCAQYBNWAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)
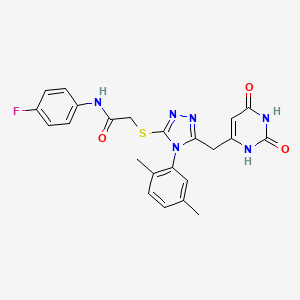
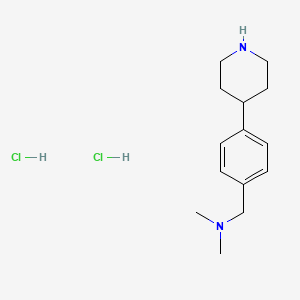
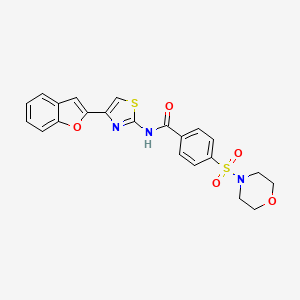
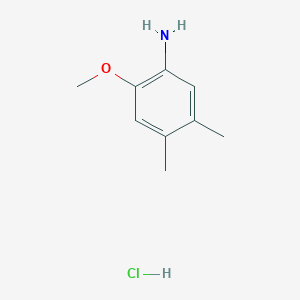
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
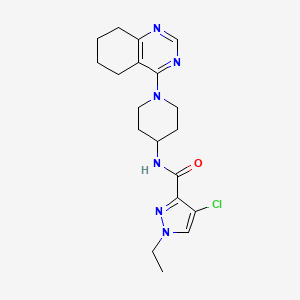
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)
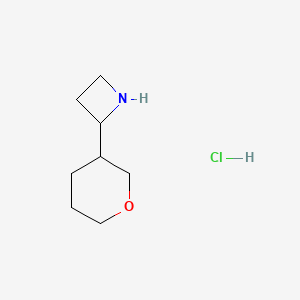
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)
